LM10

Beschreibung

Eigenschaften

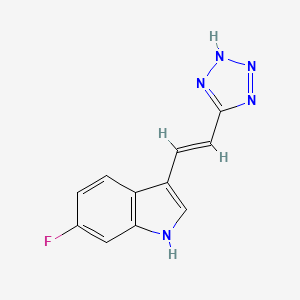

IUPAC Name |

6-fluoro-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-8-2-3-9-7(6-13-10(9)5-8)1-4-11-14-16-17-15-11/h1-6,13H,(H,14,15,16,17)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBSZVDIUIRSDG-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C=CC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2/C=C/C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the LM10 Microfluidizer: Mechanism of Action and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the LM10 Microfluidizer, detailing its core mechanism of action, performance specifications, and its application in key research and development areas, including cell disruption, nanoemulsion formation, and liposome production.

Core Mechanism of Action

The this compound Microfluidizer operates on the principle of high-pressure fluid processing to achieve particle size reduction and uniform dispersions. The core of its mechanism lies in the precise and controlled application of high shear rates, impact, and cavitation forces to a fluid stream.

The process begins with the sample being introduced into the inlet reservoir. A pneumatically driven intensifier pump pressurizes the fluid to a constant, user-defined level, which can reach up to 23,000 psi (1,586 bar).[1] This constant pressure ensures that the entire sample volume is subjected to the same processing conditions, leading to highly uniform and repeatable results.[1]

The pressurized fluid is then directed into a proprietary fixed-geometry Interaction Chamber™. Inside this chamber, the fluid is forced through precisely engineered microchannels. This geometry causes the fluid to accelerate to extremely high velocities, creating a region of intense shear. The design of the interaction chamber can be either a "Y-type," where two fluid streams collide, or a "Z-type," which is often used for cell disruption.

The primary forces at play within the interaction chamber are:

-

High Shear: As the fluid accelerates through the microchannels, immense shear forces are generated, which effectively stretch and deform particles and droplets.

-

Impact: In Y-type interaction chambers, two high-velocity streams collide head-on, resulting in significant impact forces that contribute to particle size reduction.

-

Cavitation: The rapid changes in pressure and velocity within the chamber can lead to the formation and collapse of cavitation bubbles. The implosion of these bubbles generates localized shockwaves that further aid in particle disruption.

This combination of forces, applied uniformly throughout the sample, results in highly efficient particle size reduction, deagglomeration, and cell lysis. The processed fluid then exits the interaction chamber and can be collected. A cooling coil is often employed to manage the temperature increase that can result from the high-energy processing.[1]

Quantitative Data and Specifications

The performance and specifications of the this compound Microfluidizer are summarized in the tables below for easy reference and comparison.

Table 1: this compound Microfluidizer Performance Specifications

| Parameter | Value |

| Pressure Range | Up to 23,000 psi (1,586 bar) |

| Flow Rate Range | 250 - 600 mL/min |

| Minimum Sample Size | 30 mL |

| Feed Temperature Range | Up to 75°C (165°F) |

Source:[1]

Table 2: Typical Operating Pressures for Cell Disruption

| Cell Type | Recommended Pressure Range (psi) | Number of Passes |

| E. coli | 15,000 - 23,000 | 1-3 |

| Yeast (e.g., S. cerevisiae) | 20,000 - 25,000 | 3-5 |

| Mammalian Cells | 2,000 - 5,000 | 1 |

| Algae | 15,000 - 20,000 | 1-3 |

Experimental Protocols

This section provides detailed methodologies for key applications of the this compound Microfluidizer.

Cell Disruption (E. coli)

This protocol outlines a general procedure for the lysis of E. coli to extract intracellular proteins.

Materials:

-

E. coli cell paste

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

-

Ice

Procedure:

-

Cell Resuspension: Thaw the E. coli cell paste on ice. Resuspend the cells in ice-cold Lysis Buffer to a final concentration of 10-20% (w/v). Ensure the suspension is homogenous and free of clumps.

-

System Preparation: Prime the this compound Microfluidizer with DI water and then with Lysis Buffer to ensure the system is clean and equilibrated.

-

Processing:

-

Set the operating pressure to 18,000 psi.

-

Place the cell suspension in the inlet reservoir.

-

Begin processing, collecting the lysate from the outlet into a chilled container.

-

For optimal lysis, a second pass may be performed by reintroducing the collected lysate into the inlet reservoir.[3]

-

-

Downstream Processing:

-

Collect the lysate and keep it on ice to prevent protein degradation.

-

Centrifuge the lysate at a high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the cell debris.

-

Carefully decant the supernatant containing the soluble proteins for further purification.

-

Nanoemulsion Formulation

This protocol describes the preparation of a stable oil-in-water (o/w) nanoemulsion.

Materials:

-

Oil Phase (e.g., medium-chain triglycerides)

-

Aqueous Phase (e.g., deionized water)

-

Surfactant (e.g., Polysorbate 80)

-

Co-surfactant (optional, e.g., ethanol)

Procedure:

-

Phase Preparation:

-

Oil Phase: Dissolve the oil-soluble components in the chosen oil.

-

Aqueous Phase: Dissolve the water-soluble components, including the surfactant, in deionized water.

-

-

Pre-emulsion Formation:

-

Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., a rotor-stator homogenizer) for 5-10 minutes. This will create a coarse pre-emulsion.[4]

-

-

Microfluidization:

-

Prime the this compound Microfluidizer with the aqueous phase.

-

Set the desired operating pressure (typically between 15,000 and 25,000 psi for nanoemulsions).

-

Process the pre-emulsion through the Microfluidizer.

-

Collect the resulting nanoemulsion. For smaller droplet sizes and a narrower distribution, the sample can be passed through the system multiple times (typically 2-4 passes).

-

-

Characterization: Analyze the droplet size and polydispersity index (PDI) of the final nanoemulsion using dynamic light scattering (DLS).

Liposome Preparation

This protocol details the formation of unilamellar liposomes using the lipid film hydration method followed by microfluidization.

Materials:

-

Lipids (e.g., DSPC, Cholesterol)

-

Organic Solvent (e.g., chloroform/methanol mixture)

-

Aqueous Buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids in the organic solvent in a round-bottom flask.

-

Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer to the flask.

-

Agitate the mixture (e.g., by vortexing or gentle shaking) above the lipid transition temperature (Tc) to form a suspension of multilamellar vesicles (MLVs).[5]

-

-

Microfluidization for Size Reduction:

-

Prime the this compound Microfluidizer with the aqueous buffer.

-

Set the processing pressure (e.g., 10,000 - 20,000 psi).

-

Pass the MLV suspension through the Microfluidizer for a specified number of passes (typically 3-5) to reduce the size and lamellarity of the vesicles, resulting in a population of small unilamellar vesicles (SUVs).[6]

-

-

Analysis: Characterize the liposomes for size, PDI, and encapsulation efficiency (if a drug is encapsulated).

Visualizations

The following diagrams illustrate the core mechanism and a typical experimental workflow using the this compound Microfluidizer.

References

- 1. microfluidics-mpt.com [microfluidics-mpt.com]

- 2. tetrasense.co.il [tetrasense.co.il]

- 3. Cell Disruption Solutions | Microfluidizer | High Shear Fluid Processor [analytik.co.uk]

- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. salmenkipp.nl [salmenkipp.nl]

- 6. scispace.com [scispace.com]

Principle of High-Shear Homogenization in the LM10 Processor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles behind the high-shear homogenization technology of the Microfluidics LM10 processor. It is intended for researchers, scientists, and drug development professionals who utilize or are considering this technology for applications such as cell disruption, particle size reduction, and nanoemulsion formulation. This document details the instrument's working mechanism, presents quantitative data from various applications, outlines experimental protocols, and discusses the impact of high-shear processing on biological materials.

Core Principle of High-Shear Homogenization

The Microfluidics this compound processor operates on the principle of high-shear fluid processing, which efficiently converts fluid pressure into intense shear forces.[1][2] This is achieved by precisely controlling the passage of a fluid stream through unique microchannels under high pressure.[3][4] The core of this technology lies in the fixed-geometry Interaction Chamber™ .[3]

The process begins with an air-driven intensifier pump that supplies the desired pressure to the product stream at a constant rate.[5][6] As the pump moves through its pressure stroke, it drives the product at a consistent pressure through the microchannels within the Interaction Chamber™.[6][7] Inside the chamber, the fluid stream is accelerated to high velocities, creating extremely high shear rates and impact forces.[3][4] This ensures that 100% of the material experiences the same processing conditions, leading to uniform and reproducible results.[1][2]

The intense shear forces generated are orders of magnitude greater than those achievable by conventional means, leading to efficient particle size reduction, often to the submicron level, high-yield cell disruption, and the creation of stable nanoemulsions and dispersions.[3][4]

The this compound Processor: Mechanical Workflow

The this compound processor is a pneumatically driven, digitally controlled laboratory-scale unit designed for processing small sample volumes.[8] Its operation can be broken down into the following key stages:

-

Sample Introduction: The sample is introduced into the inlet reservoir, which is typically a 300 ml glass reservoir.[5]

-

Pressurization: A pneumatically driven intensifier pump pressurizes the sample to a user-defined level, with the this compound capable of reaching pressures up to 23,000 psi (1586 bar).[5][9] The digital control interface allows for precise and repeatable pressure settings.[1]

-

High-Shear Processing: The pressurized sample is forced through the fixed-geometry microchannels of the Interaction Chamber™. The choice of chamber (e.g., ceramic or diamond) depends on the application and abrasiveness of the material.[5]

-

Cooling: The processed sample passes through a cooling coil submerged in a cooling bath to manage the temperature increase that occurs during high-shear processing.[7] This is crucial for maintaining the integrity of temperature-sensitive materials like proteins and nucleic acids.

-

Collection: The final processed sample is collected at the outlet. The system can be configured for single-pass or recirculation processing.

Below is a diagram illustrating the general experimental workflow for processing a sample with the this compound Microfluidizer.

Caption: General experimental workflow for the this compound Microfluidizer.

Data Presentation: Performance in Key Applications

The this compound processor is utilized across a range of applications. The following tables summarize quantitative data from studies using Microfluidizer technology for cell disruption and particle size reduction.

Table 1: Cell Disruption Efficiency

| Cell Type | Processing Pressure (psi) | Number of Passes | Disruption Efficiency (%) | Protein Yield/Recovery | Reference |

| E. coli | 15,000 | 1 | >90 | High protein recovery | [5] |

| E. coli | 18,000 | 1 | >95% | Excellent recovery of viable protein | [10] |

| Brewer's Yeast | 10,000 | 10 | 63 | Significantly better than French press | [5] |

| Brewer's Yeast | 20,000 | 10 | 98 | Significantly better than French press | [5] |

| Mammalian Cells | 2,000 | 1 | Complete rupture | - | [5] |

Table 2: Particle Size Reduction

| Material | Initial Particle Size (nm) | Processing Pressure (psi) | Number of Passes | Final Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| API Suspension | 500,000 | - | - | 740 | - | [11] |

| Ophthalmic Emulsion | - | - | Multiple | <100 | Uniform distribution | [11] |

| PLGA Nanoparticles | - | 10,000 | 1 | ~150 | ~0.1 | [12] |

| PLGA Nanoparticles | - | 10,000 | 5 | ~120 | <0.1 | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. Below are representative protocols for common applications of the this compound processor.

Protocol for E. coli Cell Lysis

This protocol is a general guideline for the disruption of E. coli to extract intracellular proteins.

1. Preparation:

-

Resuspend the E. coli cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) to a concentration of 10-20% (w/v).

-

Ensure the cell suspension is homogenous and free of large clumps.

-

Pre-cool the this compound cooling bath with a mixture of ice and water.

2. This compound Operation:

-

Prime the this compound processor with the lysis buffer to remove any storage solution and equilibrate the system.

-

Set the desired processing pressure. For E. coli, a pressure of 15,000 - 20,000 psi is typically effective.

-

Process the cell suspension through the this compound. For most E. coli strains, one to two passes are sufficient for high lysis efficiency.[5][10]

-

Collect the lysate in a pre-chilled container.

3. Post-Processing:

-

Centrifuge the lysate at a high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the cell debris.

-

Collect the supernatant containing the soluble intracellular proteins for downstream purification and analysis.

-

Clean the this compound processor thoroughly according to the manufacturer's instructions.

The following diagram outlines the workflow for cell disruption and protein extraction.

Caption: Workflow for cell disruption and protein extraction using the this compound.

Protocol for Liposome Formulation

This protocol provides a general method for producing liposomes with a controlled particle size.

1. Preparation:

-

Prepare the lipid phase by dissolving the lipids (e.g., phospholipids, cholesterol) in an organic solvent.

-

Prepare the aqueous phase, which may contain the active pharmaceutical ingredient (API) to be encapsulated.

-

Create a coarse emulsion by hydrating the lipid film with the aqueous phase or by mixing the two phases.

2. This compound Operation:

-

Prime the this compound processor with the aqueous buffer.

-

Set the processing pressure, typically in the range of 10,000 to 20,000 psi for liposome size reduction.

-

Process the coarse emulsion through the this compound. The number of passes will influence the final particle size and polydispersity. Multiple passes are often required to achieve a narrow size distribution.

-

Ensure the cooling system is active to maintain the desired processing temperature.

3. Post-Processing:

-

Analyze the particle size and polydispersity index (PDI) of the liposome suspension using a suitable particle size analyzer.

-

Determine the encapsulation efficiency of the API.

-

Perform sterile filtration if required.

The diagram below illustrates the general workflow for nanoparticle formulation.

Caption: Workflow for nanoparticle formulation using the this compound.

Impact of High-Shear Processing on Biomolecules

For drug development professionals, understanding the effect of high-shear processing on the integrity of biological molecules is critical. The high shear rates and localized temperature increases can potentially impact the structure and function of proteins and other biologics.

-

Protein Structure: Studies have shown that high-shear homogenization can alter the secondary and tertiary structures of proteins, while the primary structure (amino acid sequence) generally remains unchanged.[1] Excessive shear can lead to protein unfolding and aggregation.[1] However, the short residence time within the high-shear zone of the Microfluidizer and effective cooling can minimize protein denaturation.[5]

-

Protein Activity: The impact on protein activity is highly dependent on the specific protein and the processing conditions. While some studies report minimal loss of activity, others have observed changes.[5][6] Careful optimization of processing pressure and temperature is essential to preserve the biological activity of the target protein.

-

Nucleic Acids: High shear forces can cause fragmentation of large nucleic acid molecules like genomic DNA. For applications involving smaller nucleic acids like plasmids or mRNA, the processing parameters should be carefully controlled.

Conclusion

The Microfluidics this compound processor provides a robust and efficient platform for high-shear homogenization at the laboratory scale. Its ability to generate consistently high shear forces within a controlled environment makes it a valuable tool for cell disruption, particle size reduction, and the formulation of complex drug delivery systems. By understanding the core principles of its operation and carefully optimizing experimental parameters, researchers and drug development professionals can leverage the full potential of this technology to achieve their desired outcomes while maintaining the integrity of their valuable biological materials.

References

- 1. Effects of high-speed shear homogenization on the emulsifying and structural properties of myofibrillar protein under low-fat conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. microfluidics-mpt.com [microfluidics-mpt.com]

- 4. Microfluidics-Assisted Size Tuning and Biological Evaluation of PLGA Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tetrasense.co.il [tetrasense.co.il]

- 6. Effect of high shear on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LM20, M110P and this compound Microfluidizers | ArabLab 2025 [bcluae.com]

- 9. microfluidics-mpt.com [microfluidics-mpt.com]

- 10. americanlaboratorytrading.com [americanlaboratorytrading.com]

- 11. static.horiba.com [static.horiba.com]

- 12. mdpi.com [mdpi.com]

The LM10 Microfluidizer: A Technical Guide to Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles of nanoparticle synthesis using the LM10 Microfluidizer. Nanoparticles are at the forefront of drug delivery innovation, offering the potential to enhance the bioavailability, stability, and targeted delivery of active pharmaceutical ingredients (APIs).[1] The this compound Microfluidizer, a high-pressure homogenizer, provides a robust and scalable method for producing these nanoparticles with uniform size distributions, a critical factor for clinical success.[2][3] This document details the core mechanism, experimental protocols, and key performance data associated with this technology.

Core Principles: The Microfluidizer™ Mechanism of Action

The this compound Microfluidizer operates on the principle of high-pressure homogenization, efficiently converting high fluid pressure into intense shear forces.[3] The process begins with a premixed formulation of the nanoparticle components, which is drawn from a reservoir into a pneumatically driven intensifier pump. This pump drives the material at a constant, user-defined pressure—up to 23,000 psi (1586 bar)—into the core of the system: the Interaction Chamber™.[3][4]

Inside this chamber, the fluid stream is directed through precisely engineered, fixed-geometry microchannels.[4] This configuration forces the fluid to accelerate to extremely high velocities, creating a uniform processing profile where several powerful forces act upon the fluid stream to break down particles and droplets:

-

Intense Shear: As the fluid rapidly accelerates and passes through the microchannels, steep velocity gradients generate extremely high shear rates. This shear elongates and breaks apart larger droplets and particles.

-

Impact: The high-velocity fluid stream can be directed to impinge upon itself or on a solid surface, causing particles to collide with great force and fracture.

-

Cavitation: The rapid pressure changes within the chamber can cause the formation and collapse of microscopic vapor bubbles. The collapse of these bubbles generates powerful shockwaves that contribute to particle size reduction.[5]

This combination of forces, applied uniformly to the entire product volume, results in exceptionally small particle sizes and narrow, consistent distributions, which is a significant advantage over other mixing methods.[5][6]

References

- 1. microfluidics-mpt.com [microfluidics-mpt.com]

- 2. The advantages of high pressure homogenizers HPH [pion-inc.com]

- 3. microfluidics-mpt.com [microfluidics-mpt.com]

- 4. iesmat.com [iesmat.com]

- 5. 3 Benefits of High Pressure Homogenization for Nanoparticles [pion-inc.com]

- 6. analytik.co.uk [analytik.co.uk]

Mastering Cell Lysis: A Technical Guide to the LM10 Microfluidizer®

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cell lysis techniques utilizing the LM10 Microfluidizer®. Designed for researchers, scientists, and drug development professionals, this document details the core principles of high-shear fluid processing, offers detailed experimental protocols for various cell types, and presents quantitative data to guide your cell disruption strategies.

Introduction to High-Shear Fluid Processing with the this compound

The this compound Microfluidizer® is a digitally controlled, lab-scale high-shear fluid processor designed for efficient and reproducible cell lysis.[1][2][3] It operates on the principle of high-pressure homogenization, where a cell suspension is driven through precisely defined fixed-geometry microchannels within an Interaction Chamber™ at extremely high velocities.[1][4][5] This process generates immense shear forces, orders of magnitude greater than conventional methods, leading to the disruption of the cell membrane and the release of intracellular contents.[1][4]

A key advantage of the Microfluidizer® technology is the uniform processing of the entire sample volume.[4][6] The constant pressure applied by an intensifier pump ensures that every microliter of the cell suspension experiences the same shear forces, resulting in consistent and scalable results.[4][7] This uniformity minimizes variability between batches and allows for a guaranteed scale-up from laboratory to production volumes.[1][8]

The this compound is equipped with features to ensure high protein recovery and integrity, such as a cooling coil and bath assembly to control the temperature rise that occurs during high-shear processing.[1][4] This is crucial for preventing the denaturation of sensitive proteins.[8][9] The system's digital control allows for precise adjustment of operating pressure, enabling optimization of lysis efficiency for a wide range of cell types, from bacteria and yeast to mammalian and insect cells.[1][9][10]

Core Principles of Cell Lysis with the this compound

The disruption of cells in the this compound is primarily a mechanical process driven by a combination of forces within the Interaction Chamber™.

As the cell suspension is forced through the microchannels at high pressure, it experiences:

-

High Shear Rates: The velocity gradient between the fluid layers near the channel walls and the center creates intense shear forces that stretch and rupture the cell membrane.

-

Impact: The high-velocity stream collides with the channel walls and with itself, causing further disruption.

This combination of forces ensures efficient lysis, often in a single pass for many cell types.[8][9]

Quantitative Data on Cell Lysis Efficiency

The efficiency of cell lysis using the this compound Microfluidizer® is dependent on the cell type, operating pressure, and the number of passes. The following tables summarize typical performance data gathered from various studies.

Table 1: Lysis Efficiency for Bacterial Cells

| Cell Type | Pressure (psi) | Number of Passes | Lysis Efficiency | Reference |

| E. coli | 18,000 | 1 | >95% | [9] |

| E. coli | Not Specified | 1 | >99% | [8] |

| M. lysodeiktuis (1%) | 25,000 | 25 | ~50% | [8] |

| Meningococcal cells | 1,000 | 1 | Complete Rupture | [8] |

Table 2: Lysis Efficiency for Yeast and Fungi

| Cell Type | Pressure (psi) | Number of Passes | Lysis Efficiency | Reference |

| Baker's Yeast | 2,000 | 10 | 95% | [8] |

| Brewer's Yeast (10%) | 10,000 | 10 | 63% | [8] |

| Brewer's Yeast (10%) | 20,000 | 10 | 98% | [8] |

| Yeast | Not Specified | 5 | >90% | [9] |

Table 3: Lysis Efficiency for Other Cell Types

| Cell Type | Pressure (psi) | Number of Passes | Lysis Efficiency | Reference |

| Mammalian Cells | 2,000 | 1 | Complete Rupture | [8] |

| Insect Cells (e.g., Sf9) | Moderate | 1 | Superior Lysis | [9] |

| Algae (15% wt.) | 20,000 | 1-3 | Effective Rupture | [9] |

Detailed Experimental Protocols

The following are generalized protocols for cell lysis using the this compound Microfluidizer®. It is crucial to optimize these protocols for your specific cell line and application.

General Preparation and System Setup

-

Cell Pellet Preparation: Harvest cells by centrifugation and wash with an appropriate buffer to remove culture media.

-

Resuspension: Resuspend the cell pellet in a suitable lysis buffer. The volume should be sufficient for the this compound, which has a minimum sample size of 30 ml.[1] A common starting point is to resuspend the pellet in 4 volumes of buffer.[11] Gentle agitation is recommended to avoid introducing air into the suspension, which can choke the processor.[12]

-

System Preparation:

Protocol for E. coli Lysis

-

Objective: To achieve high-efficiency lysis of E. coli for protein extraction.

-

Materials:

-

E. coli cell pellet

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

This compound Microfluidizer®

-

Ice

-

-

Methodology:

-

Prepare the cell suspension and the this compound system as described in the general preparation section.

-

Set the operating pressure on the this compound to 18,000 - 23,000 psi.[1][9]

-

Process the entire sample volume, collecting the lysate in a chilled container.

-

For E. coli, a single pass is often sufficient to achieve >95% lysis.[8][9] However, if higher disruption is required, the lysate can be re-processed for a second pass.

-

After processing, immediately place the lysate on ice and proceed with downstream processing, such as centrifugation to remove cell debris.

-

Clean the this compound by flushing with lysis buffer, followed by deionized water. For storage, flush with 70% isopropanol.[11][13]

-

Protocol for Yeast (e.g., Saccharomyces cerevisiae) Lysis

-

Objective: To disrupt the tough cell wall of yeast for the recovery of intracellular proteins or organelles.

-

Materials:

-

Yeast cell pellet

-

Lysis Buffer (e.g., with protease inhibitors)

-

This compound Microfluidizer®

-

Ice

-

-

Methodology:

-

Prepare the yeast cell suspension and the this compound system. Avoid heating the yeast cells to dryness before suspension, as this can make the cell wall even tougher.[12]

-

Due to the resilient nature of the yeast cell wall, a higher pressure of 20,000 - 23,000 psi is recommended.[8][9]

-

Process the sample, collecting the lysate in a chilled container.

-

Yeast cells typically require multiple passes for efficient lysis.[9] It is advisable to take samples after each pass to determine the optimal number of passes for your specific strain and application. Studies have shown that 5-10 passes may be necessary to achieve >90% disruption.[8][9]

-

After the final pass, proceed with downstream processing.

-

Clean the this compound thoroughly as described previously.

-

Conclusion

The this compound Microfluidizer® offers a powerful and reliable solution for cell lysis in a research and drug development setting. Its ability to deliver consistently high shear forces under controlled temperature conditions ensures high yields of intact proteins and other intracellular components. By understanding the core principles of its operation and optimizing the processing parameters for specific cell types, researchers can achieve efficient, reproducible, and scalable cell disruption. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of the this compound Microfluidizer® in your laboratory workflows.

References

- 1. microfluidics-mpt.com [microfluidics-mpt.com]

- 2. This compound Microfluidizer High Shear Homogeniser | Cell Disruptor [analytik.co.uk]

- 3. microfluidics-mpt.com [microfluidics-mpt.com]

- 4. iesmat.com [iesmat.com]

- 5. newlifescientific.com [newlifescientific.com]

- 6. High-Shear Fluid Processing | Quality Digest [qualitydigest.com]

- 7. microfluidics-mpt.com [microfluidics-mpt.com]

- 8. tetrasense.co.il [tetrasense.co.il]

- 9. Cell Disruption Solutions | Microfluidizer | High Shear Fluid Processor [analytik.co.uk]

- 10. microfluidics-mpt.com [microfluidics-mpt.com]

- 11. commonfund.nih.gov [commonfund.nih.gov]

- 12. microfluidics-mpt.com [microfluidics-mpt.com]

- 13. Protocol for Using the Microfluidizer Lysis Apparatus [protocols.io]

Mastering Emulsion Formulation: A Technical Guide to the LM10 Microfluidizer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the capabilities of the LM10 Microfluidizer for the formulation of stable, finely dispersed emulsions and nanoemulsions, critical for advancements in drug delivery and development. The this compound, a lab-scale high-shear fluid processor, offers precise and repeatable control over particle size reduction, enabling the creation of formulations with enhanced bioavailability, stability, and efficacy. This document provides a comprehensive overview of the this compound's technical specifications, a detailed experimental protocol for creating oil-in-water nanoemulsions, and quantitative data to guide formulation development.

Introduction to Microfluidization Technology

The this compound Microfluidizer operates on the principle of high-pressure homogenization, a "top-down" approach to particle size reduction.[1] This process involves forcing a coarse emulsion through precisely engineered microchannels within an interaction chamber at extremely high pressures.[2] The intense shear forces, impact, and cavitation generated within the chamber effectively break down droplets to the submicron level, resulting in the formation of nanoemulsions.[3] This technology is highly efficient for creating stable emulsions with uniform droplet sizes.[4]

A key advantage of the this compound is its ability to ensure that 100% of the material is processed under the same conditions, leading to consistent and reproducible results.[2] This is crucial for research and development, where precise control over formulation parameters is paramount. The technology is also scalable, allowing for a seamless transition from laboratory-scale development to pilot and production volumes.[2]

Technical Specifications of the this compound Microfluidizer

The this compound is a pneumatically driven benchtop unit designed for processing small sample volumes, making it ideal for research and early-stage development.[2] Its key technical specifications are summarized in the table below.

| Parameter | Value |

| Pressure Range | Up to 23,000 psi (1,586 bar) |

| Flow Rate Range | 250 - 600 mL/min |

| Minimum Sample Size | 30 mL |

| Feed Temperature Range | Up to 75°C (165°F) |

| Pump Actuator | Pneumatically Driven |

| Interaction Chamber | Ceramic (Standard), Diamond (Optional) |

| Control Interface | Easy-to-use color touchscreen |

Experimental Protocol: Formulation of an Oil-in-Water (O/W) Nanoemulsion

This section provides a detailed methodology for the preparation of a model oil-in-water nanoemulsion using the this compound Microfluidizer. This protocol is a representative example and can be adapted based on the specific active pharmaceutical ingredient (API), oil, and surfactants being used.

Materials

-

Oil Phase: Medium-chain triglycerides (MCT oil)

-

Aqueous Phase: Deionized water

-

Surfactant (Oil-soluble): Span 80

-

Surfactant (Water-soluble): Tween 80

-

Active Pharmaceutical Ingredient (API): A model hydrophobic drug

Equipment

-

This compound Microfluidizer

-

High-speed homogenizer (e.g., rotor-stator)

-

Analytical balance

-

Beakers and magnetic stirrer

-

Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure

-

Preparation of the Oil Phase:

-

Dissolve the model hydrophobic API and the oil-soluble surfactant (Span 80) in the MCT oil.

-

Gently heat and stir the mixture until all components are fully dissolved.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the water-soluble surfactant (Tween 80) in deionized water.

-

Stir the mixture until a clear solution is obtained.

-

-

Formation of a Coarse Emulsion:

-

Slowly add the oil phase to the aqueous phase while continuously mixing with a high-speed homogenizer.

-

Homogenize at a high speed (e.g., 5,000 - 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

-

-

High-Pressure Homogenization with the this compound Microfluidizer:

-

Prime the this compound Microfluidizer according to the manufacturer's instructions.

-

Pour the coarse emulsion into the inlet reservoir of the this compound.

-

Process the emulsion through the Microfluidizer at a set pressure (e.g., 15,000 - 20,000 psi).

-

Collect the processed nanoemulsion from the outlet.

-

For further particle size reduction and a narrower size distribution, recirculate the nanoemulsion through the this compound for a predetermined number of passes (e.g., 3-5 passes).

-

-

Characterization of the Nanoemulsion:

-

Measure the droplet size and polydispersity index (PDI) of the final nanoemulsion using a particle size analyzer.

-

Evaluate the physical stability of the nanoemulsion by monitoring changes in droplet size and PDI over time at different storage conditions.

-

Quantitative Data and Performance

The processing parameters of the this compound Microfluidizer, such as pressure and the number of passes, have a significant impact on the final droplet size and distribution of the emulsion. The following tables summarize representative data on the effect of these parameters on the formulation of a model nanoemulsion.

Table 1: Effect of Processing Pressure on Particle Size and Polydispersity Index (PDI)

| Processing Pressure (psi) | Number of Passes | Mean Particle Size (nm) | Polydispersity Index (PDI) |

| 10,000 | 3 | 250 | 0.28 |

| 15,000 | 3 | 180 | 0.21 |

| 20,000 | 3 | 130 | 0.15 |

Table 2: Effect of the Number of Passes on Particle Size and Polydispersity Index (PDI) at 15,000 psi

| Number of Passes | Mean Particle Size (nm) | Polydispersity Index (PDI) |

| 1 | 220 | 0.35 |

| 3 | 180 | 0.21 |

| 5 | 160 | 0.18 |

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows discussed in this guide, the following diagrams have been created using the Graphviz DOT language.

Conclusion

The this compound Microfluidizer is a powerful and versatile tool for the development of high-quality emulsions and nanoemulsions in a laboratory setting. Its ability to generate extremely high shear forces under precise control allows researchers to consistently produce formulations with narrow particle size distributions in the submicron range. The scalability of the technology further enhances its value, providing a clear pathway from early-stage research to full-scale production. By understanding the technical capabilities of the this compound and following a systematic experimental approach, scientists and drug development professionals can significantly advance their formulation development efforts, leading to more stable and effective drug delivery systems.

References

An In-depth Technical Guide to the Basic Principles of Liposome Formation with the LM10 Microfluidizer

This technical guide provides a comprehensive overview of the core principles and methodologies for forming liposomes using the LM10 Microfluidizer. It is intended for researchers, scientists, and drug development professionals engaged in the formulation of lipid-based nanoparticles for various applications, including drug delivery.

Core Principles of Liposome Formation with the this compound Microfluidizer

The this compound Microfluidizer operates on a "top-down" approach for liposome production. This method begins with the hydration of lipid films to form large, multilamellar vesicles (MLVs), which are subsequently downsized to small, unilamellar vesicles (SUVs) with uniform size distribution. The core of the this compound's functionality lies in its proprietary Interaction Chamber™.

The process initiates with a high-pressure, constant-rate pump that drives the MLV suspension through the microchannels of the Interaction Chamber™ at pressures up to 23,000 psi (1586 bar).[1] Within these channels, the fluid stream is subjected to intense shear forces, causing the delamination and re-formation of the lipid bilayers into smaller, more uniform vesicles. The entire product volume experiences identical processing conditions, ensuring a narrow particle size distribution and high batch-to-batch reproducibility.[1][2]

Microfluidizer® technology is recognized for its efficiency in converting fluid pressure into shear forces, which is a key factor in achieving small vesicle sizes and tight polydispersity indices (PDI).[2] This technology offers advantages over traditional methods like sonication and extrusion by providing a continuous, scalable process with superior control over particle size.

Quantitative Data Presentation

The following tables summarize quantitative data for liposome formulations prepared using Microfluidizer® technology. These results demonstrate the capability of this technology to produce liposomes with desirable physicochemical characteristics.

Table 1: Comparison of Liposome Production Methods

| Parameter | Microfluidizer® Processor | Bottom-Up (Microfluidic Chip) |

| Mean Particle Size (nm) | < 100 | < 100 |

| Polydispersity Index (PDI) | ~ 0.1 | ~ 0.1 |

This data is based on a comparative study with a high transition temperature liposome formulation, each prepared under optimized conditions.

Table 2: Comparison with Traditional High-Pressure Homogenization

| Parameter | Microfluidizer® Processor | High-Pressure Homogenizer |

| Mean Particle Size (nm) | < 100 (after 2 passes) | Broad size range |

| Particle Size Distribution | Monomodal | Multimodal |

This data is from a direct comparison under identical pressure and pass number conditions.

Table 3: Target Characteristics for Solvent-Free Liposome Production

| Parameter | Target Value |

| Particle Size (nm) | 100 - 110 |

| Polydispersity Index (PDI) | < 0.2 |

| Encapsulation Efficiency (%) | > 90% |

These are target values for doxorubicin-loaded and amphotericin B-loaded liposomes produced using a solvent-free method with a Microfluidics M110P processor, which utilizes the same core technology as the this compound.

Experimental Protocols

Two primary methodologies are presented for the preparation of liposomes with the this compound Microfluidizer: a traditional solvent-based method and a solvent-free approach.

Solvent-Based Liposome Preparation Protocol

This protocol is a standard method for forming a homogenous lipid mixture prior to processing.

Materials:

-

Selected lipids (e.g., DSPC, Cholesterol)

-

Organic solvent (e.g., Chloroform, Methanol)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

This compound Microfluidizer

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids in the chosen organic solvent in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's interior.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by vortexing or sonicating, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Processing with the this compound:

-

Prime the this compound Microfluidizer with the aqueous buffer.

-

Load the MLV suspension into the this compound's reservoir.

-

Process the suspension at a set pressure (e.g., 15,000 - 20,000 psi) for a specified number of passes (typically 3-5).

-

Collect the resulting liposome suspension.

-

-

Analysis:

-

Characterize the liposomes for particle size, PDI, and encapsulation efficiency using appropriate analytical techniques (e.g., Dynamic Light Scattering, High-Performance Liquid Chromatography).

-

Solvent-Free Liposome Preparation Protocol

This method avoids the use of organic solvents, which can be advantageous for certain formulations and for environmental considerations.

Materials:

-

Powdered lipids (e.g., DSPC, Cholesterol)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

This compound Microfluidizer

Procedure:

-

Lipid Dispersion:

-

Directly disperse the powdered lipids into the aqueous buffer.

-

-

Hydration:

-

Hydrate the lipid dispersion by stirring or gentle heating to form MLVs.

-

-

Processing with the this compound:

-

Prime the this compound Microfluidizer with the aqueous buffer.

-

Load the MLV suspension into the this compound's reservoir.

-

Process the suspension at a set pressure (e.g., 15,000 - 20,000 psi) for a specified number of passes (typically 3-5).

-

Collect the resulting liposome suspension.

-

-

Analysis:

-

Characterize the liposomes for particle size, PDI, and encapsulation efficiency.

-

Visualizations

The following diagrams illustrate the experimental workflows for liposome formation.

Caption: Experimental workflows for liposome preparation.

References

Unraveling the Shear Forces Within the LM10 Interaction Chamber: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The LM10 Microfluidizer® from Microfluidics is a laboratory-scale, high-shear fluid processor pivotal in the development of pharmaceuticals, biotech products, and advanced materials. At the heart of this technology lies the interaction chamber, a component meticulously engineered to generate extreme shear forces essential for particle size reduction, cell disruption, and the creation of stable nanoemulsions and dispersions. This technical guide provides an in-depth exploration of the shear forces at play within the this compound interaction chamber, offering quantitative data, detailed experimental methodologies, and a look into the fundamental principles governing its operation.

The Principle of Shear Force Generation

The this compound Microfluidizer® operates by driving a fluid stream through precisely engineered microchannels within the interaction chamber at high pressures, reaching up to 23,000 psi (1586 bar).[1] This process efficiently converts the fluid pressure into intense shear forces.[1][2] As the fluid accelerates to high velocities, in some cases exceeding the speed of sound, it experiences extreme shear rates.[3][4] These shear forces are orders of magnitude greater than those achievable by conventional methods.[1][2] The entire sample volume is subjected to identical processing conditions, ensuring uniform and repeatable results.[2]

The core of this technology is the fixed-geometry interaction chamber.[5] These chambers are available in two primary configurations: Y-type and Z-type.

-

Y-type Interaction Chambers: These are typically used for applications such as creating emulsions (oil in water), liposomes, and polymer encapsulations.[4] In a Y-type chamber, the fluid stream is split into two, which are then directed to impinge upon each other at high velocity. This collision generates intense shear and impact forces.

-

Z-type Interaction Chambers: These are often employed for cell disruption and deagglomeration of solids in liquids. The Z-type chamber forces the fluid through a tortuous path with sharp turns, creating high shear forces as the fluid changes direction and velocity.

The microchannels within these chambers can have dimensions as small as 50 to 200 micrometers (µm).[3] This small scale is critical for generating the high shear rates necessary for effective processing. The interaction chambers are constructed from durable materials like ceramic or diamond to withstand the high pressures and abrasive nature of some materials.[1]

Quantitative Analysis of Shear Forces and Operating Parameters

The magnitude of the shear forces generated within the this compound interaction chamber is directly related to the operating pressure and the specific geometry of the chamber being used. While precise, proprietary shear rate values for every pressure setting are not publicly available, the relationship is clear: higher operating pressures result in higher shear rates.

Below are tables summarizing the key technical specifications of the this compound Microfluidizer® and the typical operating parameters for common applications.

Table 1: this compound Microfluidizer® Technical Specifications

| Parameter | Value |

| Maximum Operating Pressure | 23,000 psi (1586 bar)[1] |

| Minimum Sample Size | 30 mL[1] |

| Flow Rate | Up to 600 mL/min |

| Interaction Chamber Materials | Ceramic, Diamond[1] |

Table 2: Typical Operating Pressures for Various Applications

| Application | Interaction Chamber Type | Typical Pressure Range (psi) |

| Cell Disruption (E. coli) | Z-Type (e.g., H30Z - 200 µm) | 15,000 - 20,000 |

| Liposome Production | Y-Type (e.g., F12Y - 75 µm) | 10,000 - 20,000 |

| Nanoemulsions | Y-Type (e.g., F12Y - 75 µm) | 15,000 - 23,000 |

| Particle Size Reduction | Z-Type or Y-Type | 5,000 - 23,000 |

It is important to note that the optimal pressure for a specific application will also depend on the properties of the fluid being processed, particularly its viscosity. Higher viscosity fluids may require different pressure settings to achieve the same shear rate as lower viscosity fluids.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results. Below are representative protocols for common applications performed using the this compound Microfluidizer®.

Experimental Protocol 1: Lysis of E. coli for Protein Extraction

Objective: To efficiently lyse E. coli cells for the extraction of intracellular proteins.

Materials:

-

E. coli cell paste

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

-

This compound Microfluidizer® with a Z-type interaction chamber (e.g., H30Z)

-

Ice bath

-

Collection vessel

Procedure:

-

Preparation: Thaw the E. coli cell paste on ice. Resuspend the cell paste in cold lysis buffer to a final concentration of 10-20% (w/v). Ensure the suspension is homogenous and free of clumps.

-

System Priming: Prime the this compound Microfluidizer® with lysis buffer to remove any residual cleaning solution and to ensure the system is free of air bubbles.

-

Processing:

-

Place the cooling coil of the this compound in an ice bath to maintain a low processing temperature and prevent protein denaturation.

-

Set the operating pressure to 18,000 psi.

-

Process the entire volume of the cell suspension through the Microfluidizer®.

-

Collect the lysate in a pre-chilled collection vessel.

-

-

Analysis: Analyze the lysate for the degree of cell disruption using methods such as protein quantification assays (e.g., Bradford or BCA) or by observing a decrease in optical density at 600 nm.

-

Cleaning: Following processing, flush the system thoroughly with the lysis buffer, followed by deionized water, and finally with a cleaning solution as recommended by the manufacturer.

Experimental Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) for Drug Delivery

Objective: To produce a homogenous population of liposomes with a mean diameter of approximately 100 nm.

Materials:

-

Lipid mixture (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a desired molar ratio)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound Microfluidizer® with a Y-type interaction chamber (e.g., F12Y)

-

Heating and cooling capabilities for the sample reservoir and collection vessel

Procedure:

-

Hydration: Hydrate the lipid film or lyophilized powder with the aqueous buffer at a temperature above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).

-

System Priming: Prime the this compound Microfluidizer® with the aqueous buffer.

-

Processing:

-

Maintain the temperature of the MLV suspension in the inlet reservoir above the lipid transition temperature.

-

Set the operating pressure to 15,000 psi.

-

Process the MLV suspension for 3-5 discrete passes. A pass is defined as processing the entire sample volume through the interaction chamber.

-

Collect the liposome suspension in a chilled collection vessel.

-

-

Analysis: Characterize the resulting liposome suspension for particle size, polydispersity index (PDI), and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and chromatography.

-

Cleaning: Clean the system thoroughly as per the manufacturer's instructions, ensuring all lipid residues are removed.

Visualizing the Process and Logic

To better understand the workflow and the underlying principles of the this compound Microfluidizer®, the following diagrams have been generated using Graphviz.

References

Initial setup and calibration of the LM10 Microfluidizer

An In-Depth Technical Guide to the Initial Setup and Calibration of the LM10 Microfluidizer

For researchers, scientists, and drug development professionals utilizing the this compound Microfluidizer, a thorough understanding of its initial setup and calibration is paramount for achieving reproducible, high-quality results. This guide provides a comprehensive overview of the core principles, technical specifications, and procedural workflows for commissioning this high-shear fluid processor.

Principle of Operation

The this compound Microfluidizer operates on the principle of fixed-geometry microchannels to create exceptionally high shear rates.[1] A pneumatically driven intensifier pump supplies the desired pressure at a constant rate to the product stream. As the pump travels through its pressure stroke, it drives the product at a constant pressure through precisely defined microchannels within the Interaction Chamber™.[1] This process accelerates the product stream to high velocities, subjecting it to intense shear and impact forces.[2] The result is uniform particle and droplet size reduction, efficient deagglomeration, and high-yield cell disruption.[1] A key advantage of this technology is that the entire product volume experiences identical processing conditions, ensuring consistent and reproducible results.[2]

Technical Specifications

A clear understanding of the this compound Microfluidizer's operating parameters is essential for experimental design and implementation. The following table summarizes the key quantitative data for the instrument.

| Specification | Value |

| Pressure Range | Up to 23,000 psi (1,586 bar)[3] |

| Minimum Sample Size | 30 ml[3] |

| Flowrate Range | 250 – 600 ml/min[2] |

| Feed Temperature Range | Maximum of 165°F (75°C)[2] |

| Electrical Power | 85-260VAC, 50/60Hz, 5A[2] |

| Pump Actuator | Pneumatically Driven[2] |

| Air Compressor Req. | 57 scfm @ 120 psi (27 l/s @ 8.3 bar)[2] |

| Dimensions (H x W x L) | 19” x 19” x 27” (48cm x 48cm x 69cm)[2] |

| Weight | 75 lbs (34 kg)[2] |

Initial Setup and Priming

The initial setup of the this compound Microfluidizer is a critical first step to ensure safe and effective operation. The following workflow outlines the key stages of this process.

References

An In-depth Technical Guide to the LM10 Lab Homogenizer for Researchers, Scientists, and Drug Development Professionals

The LM10 Microfluidizer® is a digitally controlled, high-shear laboratory homogenizer designed for processing small sample volumes.[1][2] Its core technology efficiently converts fluid pressure into intense shear forces, enabling uniform particle size reduction, effective cell disruption, and the creation of stable nanoemulsions and liposomes.[1][2] This makes it a valuable tool in research, development, and quality control within the pharmaceutical, biotechnology, and other advanced industries. This guide provides a comprehensive overview of the this compound's key features, technical specifications, and detailed experimental protocols for its primary applications.

Core Technology and Operating Principle

The this compound operates on the principle of high-pressure homogenization.[3] A pneumatically driven intensifier pump supplies the desired pressure at a constant rate to the product stream.[2] This pressurized fluid is then forced through precisely defined, fixed-geometry microchannels within an Interaction Chamber™.[3] Inside the chamber, the product stream accelerates to high velocities, creating extreme shear rates and impact forces that lead to the desired particle size reduction or cell disruption.[3] A key advantage of this technology is that it ensures all of the material experiences identical processing conditions, resulting in consistent and reproducible outcomes.[1] A removable cooling coil and bath help to regulate the sample temperature during processing, which is crucial for heat-sensitive materials.[2]

Key Features and Specifications

The this compound is engineered for laboratory use, prioritizing ease of operation, repeatability, and scalability to pilot and production volumes.[1]

Key Features:

-

Digital Control Interface: An easy-to-use color touchscreen allows for precise control and monitoring of process parameters.[1]

-

Real-time Temperature Monitoring: Improves experimental reliability by allowing for close observation of sample temperature.[1]

-

Enhanced Repeatability: The digital pressure control ensures consistent processing conditions across different batches.[1]

-

Scalability: The technology allows for linear volumetric scale-up to pilot and production-scale Microfluidizer® processors.[1]

-

Autoclavable Components: Facilitates sterile processing when required.[1]

-

Maintenance Reminders and Operator Alerts: Ensure dependable performance over time.[1]

Technical Specifications:

| Specification | Value |

| Pressure Range | Up to 23,000 psi (1,586 bar) |

| Minimum Sample Size | 14 ml |

| Flowrate Range | 250 – 600 ml/min |

| Feed Temperature | Maximum of 75°C (165°F) |

| Pump Actuator | Pneumatically Driven |

| Dimensions (H x W x L) | 48 cm x 48 cm x 69 cm (19" x 19" x 27") |

| Weight | 34 kg (75 lbs) |

| Power Requirement | 85-260VAC, 50/60Hz, 5A |

| Air Compressor Requirement | 27 l/s @ 8.3 bar (57 scfm @ 120 psi) |

Data compiled from multiple sources.

Experimental Protocols

The following sections provide detailed methodologies for common applications of the this compound lab homogenizer. It is important to note that optimal processing parameters may vary depending on the specific formulation and desired outcome.

Preparation of Nanoemulsions

Nanoemulsions are dispersions of two immiscible liquids, typically oil and water, with droplet sizes in the nanometer range.[4] They are widely used in drug delivery to enhance the solubility and bioavailability of poorly water-soluble compounds.[5]

Methodology:

-

Preparation of Phases:

-

Oil Phase: Dissolve the active pharmaceutical ingredient (API) and any oil-soluble surfactants or co-surfactants in the oil.

-

Aqueous Phase: Dissolve any water-soluble surfactants or other excipients in purified water.

-

-

Pre-emulsion Formation:

-

Gradually add the oil phase to the aqueous phase while mixing with a conventional high-shear mixer (e.g., rotor-stator homogenizer) to form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Prime the this compound homogenizer with purified water and then with the pre-emulsion to ensure no air is in the system.

-

Process the pre-emulsion through the this compound at a pressure of 15,000 - 20,000 psi.

-

Collect the resulting nanoemulsion. For many formulations, a single pass is sufficient to achieve a narrow particle size distribution.[6] However, for some formulations, 2-3 passes may be necessary to achieve the desired droplet size.[7]

-

-

Characterization:

-

Analyze the droplet size and polydispersity index (PDI) of the nanoemulsion using dynamic light scattering (DLS).

-

Assess the stability of the nanoemulsion over time under different storage conditions.

-

Liposome Preparation

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are used as delivery vehicles for both hydrophilic and lipophilic drugs.

Methodology:

-

Lipid Hydration:

-

Dissolve the lipids (e.g., phospholipids, cholesterol) in an organic solvent.

-

Remove the solvent under vacuum to form a thin lipid film on the wall of a round-bottom flask.

-

Hydrate the lipid film with an aqueous buffer containing the hydrophilic drug to be encapsulated. This will form multilamellar vesicles (MLVs).

-

-

High-Pressure Homogenization:

-

Process the MLV suspension through the this compound homogenizer.

-

A common starting pressure for liposome size reduction is around 8,000 - 15,000 psi.

-

Multiple passes are typically required to produce small unilamellar vesicles (SUVs). The mean vesicle size generally decreases with an increasing number of passes, often stabilizing after 3-5 passes.[8]

-

-

Purification and Characterization:

-

Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

-

Determine the liposome size, PDI, and zeta potential using DLS.

-

Quantify the drug encapsulation efficiency.

-

Cell Disruption for Protein Extraction (E. coli)

The this compound is highly effective for lysing microbial cells to release intracellular proteins and other components.

Methodology:

-

Cell Pellet Resuspension:

-

Resuspend the E. coli cell pellet in a suitable lysis buffer. A common ratio is 1 part cell pellet to 4 parts buffer by volume.[9]

-

-

Pre-processing:

-

Gently mix the cell suspension to ensure homogeneity. Avoid vigorous vortexing, which can introduce air bubbles and hinder the homogenizer's performance.[10]

-

-

High-Pressure Homogenization:

-

Ensure the cooling bath is filled with an ice-water slurry to dissipate heat generated during processing.[11]

-

Prime the this compound with the lysis buffer.

-

Process the cell suspension at a pressure of 15,000 - 18,000 psi. For E. coli, a high percentage of cell disruption (>95%) can often be achieved in a single pass at these pressures.[12] However, for more resilient strains or to maximize protein yield, 2-3 passes may be beneficial.[10]

-

-

Post-processing and Analysis:

-

Collect the lysate and clarify it by centrifugation to remove cell debris.

-

Analyze the protein concentration in the supernatant and assess the degree of cell disruption via microscopy or by measuring the release of a specific intracellular enzyme.

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate typical workflows for key applications of the this compound lab homogenizer.

Caption: Workflow for Nanoemulsion Formulation using the this compound.

Caption: Workflow for E. coli Cell Disruption and Protein Extraction.

References

- 1. This compound Microfluidizer High Shear Homogeniser | Cell Disruptor [analytik.co.uk]

- 2. banebio.com [banebio.com]

- 3. iesmat.com [iesmat.com]

- 4. researchgate.net [researchgate.net]

- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. briefs.techconnect.org [briefs.techconnect.org]

- 8. scispace.com [scispace.com]

- 9. commonfund.nih.gov [commonfund.nih.gov]

- 10. microfluidics-mpt.com [microfluidics-mpt.com]

- 11. Protocol for Using the Microfluidizer Lysis Apparatus [protocols.io]

- 12. Cell Disruption Solutions | Microfluidizer | High Shear Fluid Processor [analytik.co.uk]

Methodological & Application

Application Note: High-Efficiency Disruption of E. coli Using the LM10 Microfluidizer®

Abstract

This application note provides a detailed protocol for the efficient disruption of Escherichia coli (E. coli) cells using the LM10 Microfluidizer®. High-pressure homogenization is a widely used mechanical method for releasing intracellular biologics such as proteins, enzymes, and nucleic acids. The this compound processor ensures reproducible and scalable results by subjecting the entire sample volume to consistent shear forces. This document outlines the operational parameters, provides a step-by-step experimental protocol, and presents expected outcomes for researchers, scientists, and drug development professionals.

Introduction

E. coli is a common host for the production of recombinant proteins and other valuable biomolecules. The recovery of these intracellular products necessitates an effective cell lysis method that maximizes yield while preserving the integrity of the target molecule.[1][2] High-pressure homogenizers, such as the Microfluidizer® this compound, offer a robust and scalable solution for cell disruption.[1][3] This technology utilizes a fixed-geometry interaction chamber to create intense shear forces and a significant pressure drop, leading to efficient cell lysis.[4][5] Compared to other methods like sonication or chemical lysis, Microfluidizer® technology offers benefits such as high disruption rates in a single pass, superior temperature control, and consistent, scalable results.[6][7][8][9]

Principle of Operation

The this compound Microfluidizer® processor operates by driving a cell suspension through microchannels within an interaction chamber at high pressure.[10] This process generates extreme shear rates and an immediate pressure drop, causing the E. coli cells to rupture and release their intracellular contents.[4][5] The system's design ensures that all cells experience the same processing conditions, leading to uniform and reproducible lysis.[10] Effective cooling is crucial to prevent denaturation of temperature-sensitive proteins, and the this compound is equipped with a cooling coil and bath assembly to manage the heat generated during homogenization.[7][10]

Materials and Equipment

-

Equipment:

-

This compound Microfluidizer® (Microfluidics)

-

Air compressor

-

Beakers and graduated cylinders

-

Ice bucket

-

Polytron or other homogenizer (for initial resuspension)

-

Centrifuge for pelleting cells and clearing lysate

-

-

Reagents:

-

E. coli cell paste

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0; buffer composition may be optimized for the specific protein of interest)

-

Deionized water

-

70% Isopropanol (for storage)

-

Ice

-

Experimental Protocol

This protocol is a general guideline for the disruption of E. coli cells using the this compound Microfluidizer®. Optimal conditions may vary depending on the E. coli strain, growth conditions, and the specific intracellular product being recovered.

1. Preparation of Cell Suspension:

-

Harvest E. coli cells from culture by centrifugation.

-

Resuspend the cell pellet in 4 volumes of chilled Lysis Buffer (e.g., for a 10 g cell pellet, resuspend in 40 mL of buffer).

-

To ensure a homogenous suspension and prevent clumping, which can clog the Microfluidizer®, use a Polytron or similar homogenizer for 1 minute at a low setting.[11]

-

Keep the cell suspension on ice at all times to minimize proteolytic degradation.

2. This compound Microfluidizer® Setup and Operation:

-

Ensure the this compound is clean and has been flushed with deionized water if previously used.

-

Fill the cooling bath with an ice-water slush to ensure efficient temperature control during operation.[7][11]

-

Prime the instrument with Lysis Buffer to remove any residual water or storage solution.

-

Pour the resuspended cell slurry into the 300 ml glass reservoir of the this compound.[10]

-

Set the desired operating pressure. For E. coli, a pressure range of 15,000 to 23,000 psi is typically effective.[10]

-

Initiate the homogenization process. The suspension will be drawn from the reservoir and processed through the interaction chamber.

-

Collect the lysate from the outlet into a chilled container.

-

For E. coli, a single pass is often sufficient to achieve >95% cell disruption.[6][12] However, for more robust strains or to maximize disruption, a second pass may be beneficial. It is recommended to analyze the disruption efficiency after the first pass to determine if additional passes are necessary.[13]

3. Post-Processing and Storage:

-

After processing the entire batch, flush the this compound with Lysis Buffer, followed by deionized water.

-

For long-term storage, flush the instrument with 70% isopropanol.[11]

-

Centrifuge the collected lysate at high speed (e.g., >12,000 x g) to pellet the cell debris.

-

Carefully decant the supernatant containing the soluble intracellular components for downstream purification.

Data Presentation

The efficiency of cell disruption is influenced by factors such as operating pressure and the number of passes. The following tables summarize typical results for E. coli disruption using Microfluidizer® technology.

Table 1: Effect of Operating Pressure on E. coli Disruption Efficiency (Single Pass)

| Operating Pressure (psi) | Expected Disruption Efficiency (%) | Notes |

| 15,000 | >90% | A good starting pressure for many E. coli strains. |

| 18,000 | >95% | Often cited as providing excellent disruption in one pass.[6] |

| 20,000 - 23,000 | >99% | Higher pressures can maximize disruption but may increase sample heating.[8] |

Table 2: Effect of Number of Passes on E. coli Disruption Efficiency

| Number of Passes | Operating Pressure (psi) | Expected Disruption Efficiency (%) | Notes |

| 1 | 18,000 | >95% | Sufficient for most standard E. coli applications.[6][12] |

| 2 | 15,000 | >95% | Can be used to achieve high disruption at a lower pressure. |

| >2 | 15,000 - 20,000 | >99% | Generally not required for E. coli and may lead to protein denaturation or aggregation due to increased heat and shear.[13] |

Visualizations

Diagram 1: Experimental Workflow for E. coli Cell Disruption

References

- 1. tandfonline.com [tandfonline.com]

- 2. microfluidics-mpt.com [microfluidics-mpt.com]

- 3. analytik.co.uk [analytik.co.uk]

- 4. scialert.net [scialert.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Cell Disruption Solutions | Microfluidizer | High Shear Fluid Processor [analytik.co.uk]

- 7. yjcorp.co.kr [yjcorp.co.kr]

- 8. alfatestbio.it [alfatestbio.it]

- 9. Microfluidizer© Processor High Shear Homogenisers | Microfluidics [analytik.co.uk]

- 10. microfluidics-mpt.com [microfluidics-mpt.com]

- 11. commonfund.nih.gov [commonfund.nih.gov]

- 12. nanotechs.fr [nanotechs.fr]

- 13. microfluidics-mpt.com [microfluidics-mpt.com]

Creating Nanoemulsions with the Microfluidizer® LM10: An Application Note and Step-by-Step Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to creating stable, uniformly sized nanoemulsions using the Microfluidizer® LM10 high-shear fluid processor. This protocol is designed to be a valuable resource for researchers and scientists in pharmaceuticals, biotechnology, and materials science who are developing and optimizing nanoemulsion formulations.

Introduction to Nanoemulsions and the Microfluidizer® this compound

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 500 nanometers.[1] Their small droplet size confers several advantages, including high surface area, optical transparency, and enhanced physical stability against sedimentation or creaming. In the pharmaceutical sciences, nanoemulsions are of particular interest for their ability to improve the solubility and bioavailability of poorly water-soluble drugs.

The Microfluidizer® this compound is a benchtop, high-shear fluid processor that is highly effective for producing nanoemulsions with narrow particle size distributions.[2] It operates by driving a liquid sample through precisely engineered microchannels within its Interaction Chamber™ at high pressures.[1][3] This process generates extreme shear rates, impact, and cavitation forces that effectively reduce droplet sizes to the nanoscale.[1][3]

Principle of Operation

The core of the this compound's functionality lies in its pneumatically-driven intensifier pump and the fixed-geometry Interaction Chamber™. The pump pressurizes the sample, forcing it through the microchannels at high velocity. This creates a region of intense energy dissipation where the disruptive forces are applied to the fluid, resulting in the breakdown of larger droplets into smaller, more uniform ones.[1][3]

Caption: Principle of Microfluidization in the this compound.

Step-by-Step Protocol for Creating Nanoemulsions with the this compound

This protocol outlines the general steps for preparing a nanoemulsion using the Microfluidizer® this compound. It is essential to consult the official operator's manual for detailed safety and operational procedures.

Materials and Equipment

-

Microfluidizer® this compound

-

Oil phase (e.g., medium-chain triglycerides, soybean oil)

-

Aqueous phase (e.g., deionized water)

-

Surfactant(s) (e.g., Polysorbate 80, Lecithin)

-

High-shear mixer (e.g., rotor-stator homogenizer) for pre-emulsion preparation

-

Beakers and other appropriate laboratory glassware

-

Particle size analyzer (e.g., Dynamic Light Scattering)

-

Zeta potential analyzer

Experimental Workflow

Caption: Experimental Workflow for Nanoemulsion Preparation.

Detailed Protocol

Step 1: Formulation Preparation

-

Prepare the oil phase by dissolving any oil-soluble components in the chosen oil.

-

Prepare the aqueous phase by dissolving any water-soluble components, including the surfactant(s), in deionized water. Gentle heating and stirring may be required to ensure complete dissolution.

Step 2: Coarse Emulsion Preparation

-

Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer.

-

Homogenize the mixture for a sufficient time (typically 5-10 minutes) to form a stable coarse emulsion. The goal is to create a pre-emulsion with a droplet size in the low micron range.

Step 3: Microfluidizer® this compound Operation

-

Power On: Turn on the this compound using the main disconnect switch located on the side of the instrument. The touchscreen PLC will boot up.

-

Acknowledge Safety Warning: Read the safety warning on the initial screen and press "Continue".

-

Home Screen (F1): The main screen displays the on/off controls, set pressure, and a prime button.

-

Set Processing Pressure: Press the middle button on the screen to set the desired processing pressure (e.g., 10,000 PSI). Use the numeric keypad and press the "Return" button.

-

Priming the Pump: Place the inlet tubing into your coarse emulsion. Press and hold the "Prime" button on the lower left of the screen until the fluid is drawn into the system and you hear the machine cycling.

-

Start Processing: Press the "Start" button to begin the microfluidization process. The screen will display the set pressure and the actual processing pressure.

-

Monitor the Process: The F2 screen can be used to monitor the temperature of the sample. The F3 screen provides an overview of the PLC inputs and outputs, as well as cycle counters.

-

Recirculate or Collect: The sample can be recirculated through the system for multiple passes to achieve smaller droplet sizes or collected after a single pass.

-

Stopping the Process: Press the "Stop" button at any time to halt the operation.

-

Cleaning: After processing, it is crucial to thoroughly clean the system by running appropriate cleaning solutions (e.g., deionized water, ethanol) through the instrument to prevent cross-contamination and clogging.

Step 4: Characterization

-